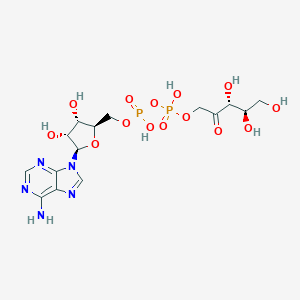![molecular formula C23H18ClN5O3S B234163 5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B234163.png)
5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide is a potent and selective antagonist of the cannabinoid CB1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and drug addiction. The synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments of this compound are discussed in
Mecanismo De Acción
5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide is a selective antagonist of the cannabinoid CB1 receptor. The CB1 receptor is primarily found in the central nervous system and is involved in the regulation of appetite, metabolism, and reward. By blocking the CB1 receptor, this compound can reduce food intake, improve glucose metabolism, and decrease drug-seeking behavior.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide has been shown to have a number of biochemical and physiological effects. It can reduce food intake and body weight in obese animals, improve glucose metabolism and insulin sensitivity in diabetic animals, and decrease drug-seeking behavior in addicted animals. It has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide in lab experiments is its selectivity for the CB1 receptor. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. However, one limitation is that it may not fully replicate the effects of endocannabinoids in vivo, as it is a synthetic compound.
Direcciones Futuras
There are several future directions for research on 5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide. One area of interest is its potential use in the treatment of obesity and diabetes. Further studies are needed to determine its long-term safety and efficacy in humans. Another area of interest is its potential use in the treatment of drug addiction. More research is needed to determine its effectiveness in reducing drug-seeking behavior in humans. Additionally, the compound's anti-inflammatory and neuroprotective effects warrant further investigation for potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide involves the reaction of 4-chlorobenzylamine with 2-methoxy-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then coupled with furfurylamine to yield the final product.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-obesity, anti-diabetic, and anti-addictive effects in preclinical studies. It has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
Propiedades
Nombre del producto |
5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide |
|---|---|
Fórmula molecular |
C23H18ClN5O3S |
Peso molecular |
479.9 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H18ClN5O3S/c1-3-20-26-27-23-29(20)28-22(33-23)14-6-9-18(31-2)16(12-14)25-21(30)19-11-10-17(32-19)13-4-7-15(24)8-5-13/h4-12H,3H2,1-2H3,(H,25,30) |
Clave InChI |
KYLXOICEKKLTGR-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl |
SMILES canónico |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-thiophenecarboxamide](/img/structure/B234100.png)
![2-(4-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234115.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234116.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B234119.png)
![2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234122.png)
![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234137.png)
![2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234138.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B234140.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234141.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]propanamide](/img/structure/B234145.png)
